(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid

Overview

Description

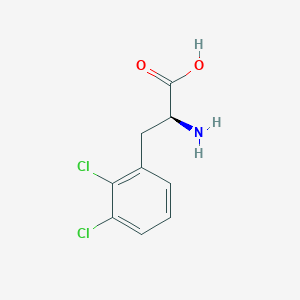

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid is a chemical compound with the molecular formula C9H9Cl2NO2. It is known for its unique structure, which includes a dichlorophenyl group attached to an amino acid backbone. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid typically involves the reaction of 2,3-dichlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the dichlorophenyl group to a less chlorinated form.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, reduced chlorophenyl compounds, and substituted amino acid derivatives.

Scientific Research Applications

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid Applications

This compound is a chemical compound with diverse applications in scientific research, particularly in pharmaceutical development, neurotransmitter research, agrochemical applications, material science, and biochemical assays . It is also known as (S)-2,3-Dichloro-β-phenylalanine .

Scientific Research Applications

This compound is widely utilized in various research fields .

Pharmaceutical Development This compound serves as a crucial building block in synthesizing pharmaceuticals, especially drugs targeting neurological disorders . Researchers have utilized it in designing potent neuroprotective drugs and as a potential treatment for neurological disorders, showcasing its importance in pharmaceutical development .

Neurotransmitter Research It is applied in studies related to neurotransmitter activity, assisting researchers in understanding the mechanisms of action within the central nervous system .

Biochemical Assays The compound is employed in biochemical assays to assess the efficacy of potential therapeutic agents, offering insights into their pharmacological profiles .

Agrochemical Applications It has potential uses in the agrochemical industry for creating herbicides that target specific plant species, thereby aiding in crop management .

Material Science The compound is explored in material science for creating novel polymers with enhanced properties, contributing to advancements in materials technology . It can be incorporated into polymer matrices to develop advanced materials with tailored properties, which are useful in coatings and biomedical applications .

Analytical Chemistry This chemical is utilized as a standard in various analytical techniques, helping to ensure accuracy and reliability in chemical analysis .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

- (S)-2-Amino-3-(2,4-dichlorophenyl)propanoic acid

- (S)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid

- (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid

Uniqueness

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure allows for targeted interactions with molecular targets, making it valuable in research and industrial applications.

Biological Activity

(S)-2-Amino-3-(2,3-dichlorophenyl)propanoic acid, commonly referred to as a dichlorophenylalanine derivative, is an amino acid analog that has garnered attention for its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H9Cl2N1O2

- Molecular Weight : 234.08 g/mol

- Chirality : Exists as the (S) enantiomer, influencing its biological interactions.

This compound exhibits several mechanisms that contribute to its biological activity:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which may alter metabolic pathways involved in various diseases.

- Receptor Binding : It interacts with cell surface receptors, modulating their activity and potentially influencing signaling pathways related to inflammation and cell proliferation.

- Neurotransmitter Modulation : Its structural similarity to amino acids allows it to affect neurotransmitter systems, making it relevant in neurological research .

Therapeutic Potential

Research indicates that this compound has potential applications in:

- Anticancer Research : Studies have shown that derivatives of this compound can exhibit anticancer properties by inducing apoptosis in cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that it may have antibacterial effects against various pathogens, including Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

Antimicrobial Activity

A study published in MDPI evaluated the antimicrobial properties of several compounds related to this compound. The findings indicated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting its potential as a lead compound for antibiotic development .

Neuropharmacological Research

In a separate investigation focusing on neurological disorders, researchers explored the effects of this compound on neurotransmitter release. The results demonstrated that this compound could enhance the release of certain neurotransmitters in neuronal cultures, indicating its relevance in treating conditions like depression and anxiety disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. Variations of this compound have been created to enhance its biological properties. For instance:

Properties

IUPAC Name |

(2S)-2-amino-3-(2,3-dichlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDAAIHKUHFKOL-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654414 | |

| Record name | 2,3-Dichloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873429-57-3 | |

| Record name | 2,3-Dichloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.